molecular formula C18H16FN3O5S2 B2409678 (Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-16-4

(Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2409678
CAS RN: 865248-16-4
M. Wt: 437.46
InChI Key: WLSXWHCSCKRGHR-UZYVYHOESA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a fluorobenzoyl group, a sulfamoyl group, and an ethyl acetate group attached to it. These functional groups could potentially give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzo[d]thiazole ring and the attached functional groups. The fluorobenzoyl group might influence the electronic structure of the molecule due to the electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazole ring and the attached functional groups. The sulfamoyl group could potentially participate in reactions involving nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzoyl group could potentially increase its lipophilicity, which might influence its solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of related compounds have been a significant area of research. For instance, Kanai et al. (1993) described the efficient synthesis of a similar compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, important as a chemical modifier of cephalosporin antibiotics, and its stereochemical structure was determined by X-ray crystallography (Kanai et al., 1993).
  • Nassiri and Milani (2020) synthesized a series of novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, through a three-component reaction. The structures of these new compounds were confirmed by various spectroscopic methods (Nassiri & Milani, 2020).

Potential Biological Activities

  • Hayashi et al. (1998) explored ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with a trisubstituted beta-amino acid residue. This compound showed potential as a highly potent and orally active fibrinogen receptor antagonist, indicating its therapeutic potential in antithrombotic treatment (Hayashi et al., 1998).
  • Abignente et al. (1976) synthesized a group of ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, which exhibited anti-inflammatory activity (Abignente, Arena, & de Caprariis, 1976).

Chemical Properties and Reactions

  • The chemical properties and reactions of related compounds have been a topic of interest. For example, Mohamed (2014) described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, providing insights into the interaction and reaction conditions of similar compounds (Mohamed, 2014).

Applications in Sensing and Detection

  • Belfield et al. (2010) investigated the photophysical and photochemical properties of a fluorene derivative with a benzo[d]thiazol-2-yl component, demonstrating its high sensitivity and selectivity to Zn(2+) ions. This research highlights the potential application of such compounds in metal ion sensing and fluorescence microscopy imaging (Belfield et al., 2010).

Antimicrobial and Anticancer Activities

  • Dabholkar and Tripathi (2011) synthesized compounds with a benzothiazole component, which showed antimicrobial activity against various bacterial strains. This indicates the potential use of similar compounds in developing new antimicrobial agents (Dabholkar & Tripathi, 2011).
  • Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones with potential anticancer activity, suggesting the relevance of similar compounds in cancer therapy (Osmaniye et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given its structural similarity to other biologically active compounds .

properties

IUPAC Name

ethyl 2-[2-(2-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-2-27-16(23)10-22-14-8-7-11(29(20,25)26)9-15(14)28-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3,(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSXWHCSCKRGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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